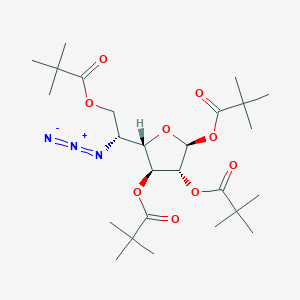
Epidepride HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epidepride hydrochloride is a compound known for its high affinity for dopamine D2 and D3 receptors. It is primarily used as a radiotracer in single-photon emission computed tomography (SPECT) imaging to study the distribution and density of dopamine receptors in the brain. This compound has significant applications in neuroscience research, particularly in the study of psychiatric and neurological disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Epidepride hydrochloride can be synthesized through a multi-step process involving the iodination of a precursor compound. The synthesis typically involves the following steps:
Iodination: The precursor compound is iodinated using an oxidizing agent such as chloramine-T or iodogen.
Purification: The iodinated product is purified using techniques such as high-performance liquid chromatography (HPLC).
Formation of Hydrochloride Salt: The purified iodinated compound is then converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of epidepride hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Epidepride hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (3%) at room temperature.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Halogenated solvents and catalysts.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of epidepride hydrochloride, which can be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
Epidepride hydrochloride has a wide range of scientific research applications, including:
Neuroscience: Used as a radiotracer in SPECT imaging to study dopamine receptor distribution in the brain.
Psychiatry: Helps in understanding the role of dopamine receptors in psychiatric disorders such as schizophrenia and bipolar disorder.
Pharmacology: Used in drug development and testing to evaluate the efficacy of new compounds targeting dopamine receptors.
Medical Imaging: Assists in the diagnosis and monitoring of neurological conditions such as Parkinson’s disease.
Mécanisme D'action
Epidepride hydrochloride exerts its effects by binding with high affinity to dopamine D2 and D3 receptors in the brain. This binding inhibits the action of dopamine at these receptors, allowing researchers to visualize and quantify receptor distribution using SPECT imaging. The molecular targets of epidepride hydrochloride are primarily located in the striatum and other regions of the brain associated with dopaminergic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fallypride: Another high-affinity radiotracer used in positron emission tomography (PET) imaging of dopamine receptors.
Raclopride: A radioligand used in PET imaging to study dopamine D2 receptors.
Isoremoxipride: A compound with similar binding properties to epidepride, used in SPECT imaging.
Uniqueness
Epidepride hydrochloride is unique due to its exceptionally high affinity for dopamine D2 and D3 receptors, making it one of the most sensitive radiotracers available for imaging these receptors. Its ability to bind to both striatal and extrastriatal receptors sets it apart from other compounds, providing a more comprehensive view of dopaminergic activity in the brain.
Propriétés
Numéro CAS |
253453-57-3 |
|---|---|
Formule moléculaire |
C16H23IN2O3 x HCl |
Poids moléculaire |
454.73 |
Pureté |
95% |
Synonymes |
(S)-N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-iodo-2,3-dimethoxybenzamide hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)
